Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the bromofuran and oxadiazole intermediates. The bromofuran intermediate can be synthesized through the bromination of furan, followed by further functionalization. The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran ring can yield furanones, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-bromofuran-2-yl)benzoate: Similar structure but lacks the oxadiazole ring.
Methyl 4-((5-(5-chlorofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: Similar structure with a chlorine atom instead of bromine.
Methyl 4-((5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: Similar structure with a thiophene ring instead of furan.
Uniqueness
Methyl 4-((5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the presence of both the bromofuran and oxadiazole rings, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O5/c1-22-14(21)9-4-2-8(3-5-9)12(20)17-15-19-18-13(24-15)10-6-7-11(16)23-10/h2-7H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFXLCBXQOKEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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